molecular formula C7H6ClN3 B084051 6-Chloro-1H-benzo[d]imidazol-4-amine CAS No. 10597-55-4

6-Chloro-1H-benzo[d]imidazol-4-amine

Cat. No. B084051
CAS RN: 10597-55-4
M. Wt: 167.59 g/mol
InChI Key: NWDHQNVPVNVBNN-UHFFFAOYSA-N
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Description

6-Chloro-1H-benzo[d]imidazol-4-amine, or 6-Cl-BzIm, is a heterocyclic aromatic amine compound. It is a member of the class of benzimidazoles, which are important synthetic intermediates in the chemical industry. 6-Cl-BzIm is a versatile molecule, with numerous applications in the fields of organic synthesis, drug discovery, and materials science. In

Scientific Research Applications

Chemical Synthesis and Structural Properties

6-Chloro-1H-benzo[d]imidazol-4-amine serves as a pivotal intermediate in the synthesis of complex heterocyclic compounds. One notable application involves its role in the formation of substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones. This synthetic pathway showcases the versatility of this compound in generating compounds with potential for further functionalization and application in various chemical domains (Issac & Tierney, 1996).

Antitumor Activity

Research into imidazole derivatives, including this compound, has highlighted their significant antitumor properties. These compounds, particularly when modified as bis(2-chloroethyl)amino derivatives, have shown promise in preclinical testing for their anticancer capabilities. The structural diversity of these derivatives underpins their potential in the search for new antitumor drugs (Iradyan et al., 2009).

Catalysis and Organic Synthesis

This compound is also instrumental in catalysis, especially in C-N bond-forming cross-coupling reactions. Its application in copper-catalyzed reactions to form aromatic, heterocyclic, and aliphatic amines demonstrates its utility in creating valuable chemical bonds essential for pharmaceuticals and other organic compounds. These recyclable catalyst systems are crucial for sustainable and efficient synthesis (Kantam et al., 2013).

Corrosion Inhibition

The structural motifs related to this compound are recognized for their corrosion inhibition properties. Imidazoline derivatives, which share a similar heterocyclic framework, are widely used as corrosion inhibitors in the petroleum industry. Their effectiveness is attributed to the presence of nitrogen atoms in the heterocyclic ring, facilitating strong adsorption onto metal surfaces (Sriplai & Sombatmankhong, 2023).

Immune Response Modification

Compounds structurally related to this compound, such as imiquimod, highlight the role of imidazoquinolinamines in modulating the immune response. These compounds, through localized induction of cytokines, offer therapeutic options for treating various cutaneous diseases. The versatility of this compound in contributing to the synthesis of such biologically active molecules underscores its importance in medicinal chemistry (Syed, 2001).

Mechanism of Action

Target of Action

6-Chloro-1H-benzo[d]imidazol-4-amine, also known as 6-chloro-1H-1,3-benzodiazol-4-amine, is a compound that belongs to the imidazole family . Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral activities It’s worth noting that imidazole derivatives have been found to interact with various targets depending on their specific structures .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to different biological effects . For instance, some imidazole derivatives can block signal reception at certain receptor sites, leading to reduced transcription of specific genes .

Biochemical Pathways

Imidazole derivatives are known to affect various biochemical pathways depending on their specific structures and targets .

Pharmacokinetics

Imidazole is known to be a white or colorless solid that is highly soluble in water and other polar solvents , which could potentially influence its bioavailability.

Result of Action

Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral activities .

Action Environment

The solubility of imidazole derivatives in water and other polar solvents suggests that the compound’s action could potentially be influenced by the polarity of its environment.

properties

IUPAC Name

6-chloro-1H-benzimidazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWDHQNVPVNVBNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1N)N=CN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201301203
Record name 5-Chloro-1H-benzimidazol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201301203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10597-55-4
Record name 5-Chloro-1H-benzimidazol-7-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10597-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1H-benzimidazol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201301203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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